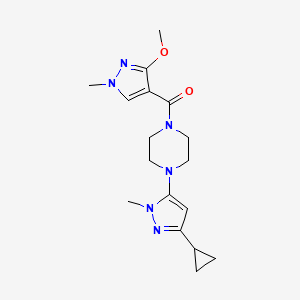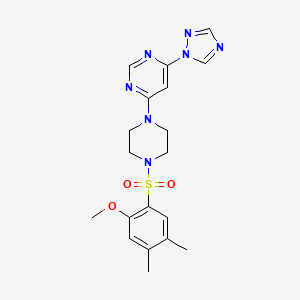![molecular formula C22H24ClN5O3S B2781942 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide CAS No. 1185023-40-8](/img/structure/B2781942.png)
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The compound’s structure features a combination of fluorine, methoxy, phenyl, pyrazinyl, and thioacetamide groups, which may contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide likely involves multiple steps, including the formation of key intermediates and the final coupling reaction. Typical synthetic routes may include:
Formation of 3-fluoro-4-methoxyaniline: Starting from commercially available precursors, 3-fluoro-4-methoxyaniline can be synthesized through nucleophilic aromatic substitution or other suitable methods.
Synthesis of 3-(phenylthio)pyrazine: This intermediate can be prepared by reacting pyrazine with phenylthiol under appropriate conditions.
Coupling Reaction: The final step involves coupling 3-fluoro-4-methoxyaniline with 3-(phenylthio)pyrazine using a suitable coupling reagent, such as acyl chlorides or anhydrides, under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or carbonyl groups, if present.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at the aromatic rings or other reactive sites.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Applications De Recherche Scientifique
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug discovery, targeting specific biological pathways or receptors.
Materials Science: Application in the development of novel materials with unique properties, such as conductivity or fluorescence.
Chemical Research: Use as a reagent or intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of biological pathways.
Inhibition of Enzymes: Inhibition of key enzymes involved in metabolic or signaling pathways.
Disruption of Cellular Processes: Interference with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other thioacetamide derivatives, pyrazine-containing molecules, or fluorinated aromatic compounds. Examples include:
- N-(4-fluorophenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide
- N-(3-chloro-4-methoxyphenyl)-2-{[3-(phenylthio)pyrazin-2-yl]thio}acetamide
Uniqueness
The uniqueness of 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide may lie in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom, methoxy group, and thioacetamide moiety may contribute to its reactivity, stability, and potential biological activity.
Propriétés
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(3-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3S/c1-16-5-3-7-18(13-16)24-21(29)20-15-26(2)25-22(20)32(30,31)28-11-9-27(10-12-28)19-8-4-6-17(23)14-19/h3-8,13-15H,9-12H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAOXPYMHMEVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethan-1-one](/img/structure/B2781864.png)
![N-[(2-Tert-butyl-1,3-thiazol-5-yl)methyl]-2-chloro-N-(2,2-difluoroethyl)acetamide](/img/structure/B2781865.png)

![4-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline](/img/structure/B2781867.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide hydrochloride](/img/structure/B2781868.png)
![2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2781869.png)


![[3-(2-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2781880.png)
![N-(3,5-Dimethoxyphenyl)-2-({2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2781881.png)

